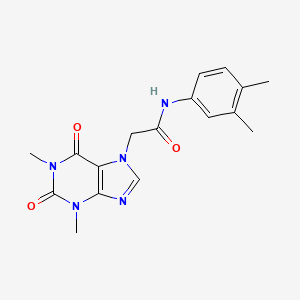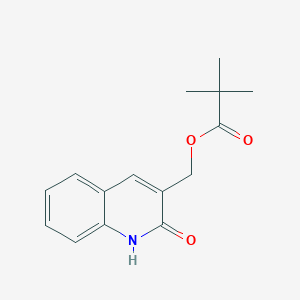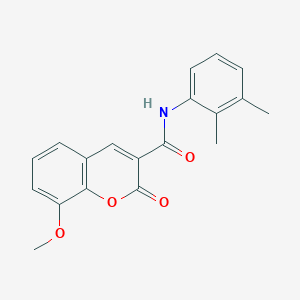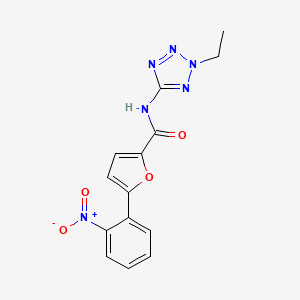![molecular formula C22H24ClN3O B5781866 3-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol hydrochloride](/img/structure/B5781866.png)
3-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol hydrochloride is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as NM-3, and it has been found to have a variety of biochemical and physiological effects that make it a valuable tool for studying various biological processes. In
作用機序
The mechanism of action of NM-3 involves its ability to react with ROS and form a fluorescent adduct. This adduct emits a fluorescent signal that can be detected using various imaging techniques such as fluorescence microscopy or flow cytometry. The selectivity of NM-3 for ROS is due to the presence of a phenol group in its structure, which reacts specifically with ROS and not with other cellular components.
Biochemical and physiological effects:
In addition to its use as a fluorescent probe for ROS, NM-3 has been found to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels and enhance cholinergic neurotransmission. NM-3 has also been found to have antitumor activity, possibly due to its ability to induce apoptosis in cancer cells.
実験室実験の利点と制限
One of the main advantages of using NM-3 in lab experiments is its selectivity for ROS, which allows for specific detection and imaging of these molecules in cells and tissues. Additionally, NM-3 is relatively easy to synthesize and purify, making it a cost-effective tool for researchers. However, there are also some limitations to using NM-3. For example, its fluorescence signal can be affected by various factors such as pH and temperature, which can make interpretation of results more difficult. Additionally, the use of NM-3 in live animals is limited due to its potential toxicity and lack of specificity for certain ROS species.
将来の方向性
There are many potential future directions for research on NM-3. One area of interest is the development of new fluorescent probes based on the structure of NM-3 that have improved selectivity and sensitivity for ROS. Another area of interest is the use of NM-3 as a therapeutic agent for diseases such as cancer or neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of NM-3 and its effects on various biological processes.
合成法
The synthesis of NM-3 involves the reaction of 4-(1-naphthylmethyl)-1-piperazine with formaldehyde and 3-hydroxybenzaldehyde in the presence of hydrochloric acid. This reaction results in the formation of NM-3 as a hydrochloride salt. The purity and yield of the compound can be improved by using various purification techniques such as recrystallization or column chromatography.
科学的研究の応用
NM-3 has been found to have a variety of applications in scientific research. One of the most promising applications is its use as a fluorescent probe for detecting reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that play an important role in various physiological processes, but their overproduction can lead to oxidative stress and damage to cells and tissues. NM-3 has been shown to selectively react with ROS and emit a fluorescent signal, making it a valuable tool for studying ROS-related processes in cells and tissues.
特性
IUPAC Name |
3-[(E)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]iminomethyl]phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O.ClH/c26-21-9-3-5-18(15-21)16-23-25-13-11-24(12-14-25)17-20-8-4-7-19-6-1-2-10-22(19)20;/h1-10,15-16,26H,11-14,17H2;1H/b23-16+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHMTZVTHSRCQB-BVXBIMGVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC4=CC(=CC=C4)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)/N=C/C4=CC(=CC=C4)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(((4-(1-Naphthylmethyl)-1-piperazinyl)imino)methyl)phenol hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[5-(2-cyclohexylethyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B5781815.png)

![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-chloroaniline](/img/structure/B5781831.png)
![methyl 3-[(4-methoxy-3-nitrobenzoyl)amino]-2-methylbenzoate](/img/structure/B5781833.png)
![(1-benzyl-4-piperidinyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5781840.png)
![6-chloro-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5781845.png)


![N'-[amino(2-pyridinyl)methylene]-2-pyridinecarbohydrazonamide](/img/structure/B5781873.png)
